Saquayamycin D

Leukemia Drug Resistance Cytotoxicity

Saquayamycin D (CAS 99260-71-6) is a glycosylated angucycline antibiotic distinguished by its equipotent antiproliferative activity against both doxorubicin-sensitive (P388/S) and doxorubicin-resistant (P388/ADR) murine leukemia cells (IC₅₀ 0.15 µg/mL). This unique profile enables researchers to interrogate drug resistance mechanisms independent of P-glycoprotein-mediated efflux. Its specific trisaccharide substitution pattern at C-9 of the aquayamycin core provides a critical reference point for structure-activity relationship studies within the angucycline family. Unlike more readily available analogs, Saquayamycin D cannot be substituted without risking experimental irreproducibility. Ensure your screening library contains this chemically distinct entity for robust antibiotic and anticancer discovery programs.

Molecular Formula C43H50O16
Molecular Weight 822.8 g/mol
CAS No. 99260-71-6
Cat. No. B1681454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquayamycin D
CAS99260-71-6
SynonymsSaquayamycin D; 
Molecular FormulaC43H50O16
Molecular Weight822.8 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9CCC(=O)C(O9)C
InChIInChI=1S/C43H50O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-7,12-13,18-21,27-30,32-33,39-40,47,50-51H,8-11,14-17H2,1-5H3
InChIKeyXZOQKDMLEUWFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saquayamycin D: A Quantitative Reference Guide for Selective Procurement of an Aquayamycin-Group Angucycline


Saquayamycin D (CAS 99260-71-6) is a glycosylated angucycline antibiotic first isolated from Streptomyces nodosus MH190-16F3 [1]. As a member of the aquayamycin-group of polyketide natural products, it shares a benz[a]anthracene-derived tetracyclic core decorated with multiple deoxyhexose sugar residues . Saquayamycin D exhibits in vitro antibacterial activity against Gram-positive bacteria (MIC 12.5–50 μg/mL) and antiproliferative effects against doxorubicin-sensitive (P388/S) and doxorubicin-resistant (P388/ADR) murine leukemia cells (IC₅₀ 0.15 μg/mL in both lines) [2].

Why Saquayamycin D Cannot Be Interchanged with Other Saquayamycins or In-Class Angucyclines


The saquayamycin family of angucycline glycosides exhibits pronounced structure-activity divergence driven by differential glycosylation patterns [1][2]. Saquayamycin D is distinguished from its closest analogs—Saquayamycin A, B, C, and the structurally related vineomycin A1—by its specific saccharide chain length, composition, and linkage topology at the C-9 and C-3 positions of the aquayamycin aglycone [1]. These structural variations translate into quantitatively distinct antibacterial spectra (MIC ranges differing by up to 40-fold) and markedly different antiproliferative profiles across cancer cell lines [3][4]. Substituting one saquayamycin for another without accounting for these differential activity profiles risks experimental irreproducibility and procurement inefficiency in drug discovery and chemical biology workflows.

Quantitative Differentiation of Saquayamycin D from Closest Analogs: A Comparative Evidence Guide


Equivalent Cytotoxicity Against Doxorubicin-Sensitive and -Resistant P388 Leukemia Cells Distinguishes Saquayamycin D from Saquayamycin B

Saquayamycin D exhibits equipotent antiproliferative activity against doxorubicin-sensitive P388/S and doxorubicin-resistant P388/ADR murine leukemia cells, with IC₅₀ values of 0.15 μg/mL for both cell lines, indicating a lack of cross-resistance with the anthracycline chemotherapeutic doxorubicin [1]. In contrast, Saquayamycin B shows markedly different activity profiles across cancer cell lines, with GI₅₀ values of 12.2 μM against human lung carcinoma H460 cells and 15.2 μM against human breast adenocarcinoma MCF-7 cells [2]. The structural basis for this differential resistance profile resides in the distinct glycosylation patterns of the two saquayamycins, which modulate target engagement and efflux pump recognition [3].

Leukemia Drug Resistance Cytotoxicity

Antibacterial Spectrum: Saquayamycin D Exhibits a Broader Gram-Positive MIC Range Compared to the More Potent but Narrower Saquayamycin A

Saquayamycin D demonstrates antibacterial activity against various Gram-positive bacterial strains with a minimum inhibitory concentration (MIC) range of 12.5–50 μg/mL . In contrast, Saquayamycin A displays a more potent but narrower MIC of 1.25 μg/mL against a specific subset of Gram-positive bacteria . This 10- to 40-fold difference in potency reflects the influence of the additional sugar moieties present in Saquayamycin D on bacterial cell wall permeability and target access [1]. Both compounds exhibit weak or negligible activity against Gram-negative bacteria, consistent with the class-level behavior of angucycline antibiotics .

Antibacterial Gram-Positive MIC

Glycosylation Architecture Distinguishes Saquayamycin D from Vineomycin A1: Structural Basis for Differential Bioactivity

Saquayamycin D and vineomycin A1 (P-1894B) share the same aquayamycin aglycone core but differ in the number, type, and linkage of appended deoxyhexose sugar residues [1]. Saquayamycin D possesses a trisaccharide chain attached at the C-9 position of the benz[a]anthracene scaffold, whereas vineomycin A1 carries a different glycosylation pattern that includes a terminal rhodinose moiety [1][2]. Structure-activity relationship studies of synthetic vineomycin A1 analogues demonstrate that cytotoxicity against human breast cancer MCF-7 cells increases proportionally with the number of glycon moieties, with the fully glycosylated natural product showing the highest potency [3]. While direct comparative cytotoxicity data between Saquayamycin D and vineomycin A1 in the same assay system are lacking in the public domain, the established relationship between glycosylation extent and bioactivity in this compound class provides a structural rationale for their divergent pharmacological profiles [3].

Glycosylation SAR Angucycline

Optimal Scientific and Procurement Application Scenarios for Saquayamycin D Based on Quantitative Differentiation Evidence


Functional Probing of Non-P-glycoprotein Drug Resistance Mechanisms in Leukemia Models

Saquayamycin D's equipotent activity against doxorubicin-sensitive (P388/S) and doxorubicin-resistant (P388/ADR) murine leukemia cells (IC₅₀ 0.15 μg/mL for both) makes it an ideal tool compound for dissecting drug resistance pathways that operate independently of P-glycoprotein-mediated efflux [1]. Unlike many standard-of-care chemotherapeutics that show markedly reduced efficacy in resistant lines, Saquayamycin D maintains full antiproliferative potency, enabling researchers to interrogate alternative resistance mechanisms such as altered topoisomerase II activity, enhanced DNA repair, or dysregulated apoptotic signaling [1].

Broad-Spectrum Gram-Positive Antibacterial Screening and Mechanistic Studies

With a Gram-positive antibacterial MIC range of 12.5–50 μg/mL, Saquayamycin D is well-suited for broad-spectrum screening campaigns aimed at identifying novel antibacterial scaffolds or validating bacterial targets . Its moderate potency relative to Saquayamycin A (MIC 1.25 μg/mL) reduces the risk of non-specific cytotoxicity in cellular assays while still providing sufficient activity to detect meaningful structure-activity relationships in medicinal chemistry optimization programs .

Glycosylation-Dependent Structure-Activity Relationship Studies in the Angucycline Class

Saquayamycin D serves as a key comparator in structure-activity relationship (SAR) investigations of angucycline glycosides. Its defined trisaccharide substitution pattern at the C-9 position of the aquayamycin core provides a reference point for evaluating how variations in sugar chain length, composition, and linkage topology modulate antibacterial potency, cytotoxic selectivity, and target engagement [2][3]. Comparative analysis with Saquayamycin B, Saquayamycin A, and vineomycin A1 enables deconvolution of the contributions of individual sugar residues to pharmacological activity [2].

Procurement for Natural Product Derivative Libraries and Chemical Biology Collections

For compound management teams building natural product-focused screening libraries, Saquayamycin D represents a chemically distinct entity within the angucycline family that cannot be substituted by more readily available analogs such as Saquayamycin B or doxorubicin. Its unique glycosylation signature and equipotent activity against drug-sensitive and drug-resistant leukemia lines provide chemical diversity that enhances library representation of polyketide natural products with non-traditional resistance profiles [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saquayamycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.